N-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
Description
N-[3-(Butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is a quinoxaline-derived small molecule characterized by a butylamino substituent at the 3-position of the quinoxaline ring and a 4-methylbenzenesulfonamide group.
Properties
IUPAC Name |
N-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-3-4-13-20-18-19(22-17-8-6-5-7-16(17)21-18)23-26(24,25)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURQHWBRYCDMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Quinoxalin-2(1H)-one
Quinoxalin-2(1H)-one derivatives are chlorinated using phosphorus oxychloride (POCl₃) under reflux conditions. For example, 3-phenylquinoxalin-2(1H)-one undergoes chlorination in POCl₃ at 110°C for 6 hours to yield 2-chloro-3-phenylquinoxaline with >85% efficiency. The reaction mechanism involves substitution of the hydroxyl group with chlorine, facilitated by the electrophilic nature of POCl₃.
Representative Procedure
A mixture of 3-phenylquinoxalin-2(1H)-one (5.0 g, 21 mmol) and POCl₃ (15 mL) is refluxed at 110°C for 6 hours. The excess POCl₃ is removed under reduced pressure, and the residue is poured into ice-cold water. The precipitate is filtered, washed with NaHCO₃ solution, and recrystallized from ethanol to yield 2-chloro-3-phenylquinoxaline (4.3 g, 82%).
Alternative Thiation-Chlorination Route
In some cases, quinoxaline-2-thiones serve as precursors. For instance, 3-phenylquinoxaline-2(1H)-thione reacts with N-cyclohexyldithiocarbamate cyclohexylammonium salt in chloroform at 61°C for 12 hours to form 2-chloro-3-phenylquinoxaline. This method avoids harsh chlorinating agents but requires longer reaction times.
Amination with Butylamine
The chloroquinoxaline intermediate undergoes nucleophilic substitution with butylamine to introduce the butylamino group at position 3. This step is critical for establishing the primary amine required for subsequent sulfonylation.
Reaction Conditions and Optimization
Amination is typically conducted in a polar aprotic solvent (e.g., ethanol or 2-ethoxyethanol) under reflux. Triethylamine (TEA) is added to scavenge HCl, improving reaction efficiency. For example, 2-chloro-3-phenylquinoxaline reacts with butylamine (1.2 equiv) in ethanol at 80°C for 8 hours, yielding 3-(butylamino)quinoxaline with 75–80% conversion.
Representative Procedure
To a solution of 2-chloro-3-phenylquinoxaline (2.0 g, 8.2 mmol) in ethanol (30 mL), butylamine (1.2 g, 16.4 mmol) and TEA (1.7 mL, 12.3 mmol) are added. The mixture is refluxed at 80°C for 8 hours, cooled, and concentrated. The residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to afford 3-(butylamino)quinoxaline as a yellow solid (1.6 g, 78%).
Mechanistic Insights
The reaction proceeds via an SNAr mechanism, where the electron-deficient quinoxaline ring facilitates nucleophilic attack by butylamine. The para-phenyl group enhances electrophilicity at position 3, directing regioselective substitution.
Sulfonylation with 4-Methylbenzenesulfonyl Chloride
The final step involves sulfonylation of the primary amine with 4-methylbenzenesulfonyl chloride (tosyl chloride) to form the target compound.
Sulfonylation Protocol
The amine intermediate (3-(butylamino)quinoxaline) is treated with tosyl chloride (1.1 equiv) in dichloromethane (DCM) in the presence of a base (e.g., pyridine or TEA) at 0–5°C. The reaction is stirred for 2–4 hours, ensuring complete conversion.
Representative Procedure
3-(Butylamino)quinoxaline (1.0 g, 4.0 mmol) is dissolved in DCM (20 mL) and cooled to 0°C. Tosyl chloride (0.83 g, 4.4 mmol) and pyridine (0.65 mL, 8.0 mmol) are added dropwise. The mixture is stirred at 0°C for 2 hours, then warmed to room temperature and stirred for an additional 2 hours. The organic layer is washed with water (3 × 20 mL), dried over MgSO₄, and concentrated. The crude product is recrystallized from ethanol to yield this compound as a white crystalline solid (1.3 g, 82%).
Analytical Characterization
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, J = 8.0 Hz, 1H, ArH), 8.12–8.05 (m, 2H, ArH), 7.82–7.75 (m, 3H, ArH), 7.48 (d, J = 8.0 Hz, 2H, tosyl-H), 7.30 (d, J = 8.0 Hz, 2H, tosyl-H), 3.20 (t, J = 6.4 Hz, 2H, NHCH₂), 2.40 (s, 3H, CH₃), 1.60–1.52 (m, 2H, CH₂), 1.40–1.32 (m, 2H, CH₂), 0.92 (t, J = 7.2 Hz, 3H, CH₃).
-
HRMS (ESI) : m/z calcd for C₂₀H₂₃N₄O₂S [M + H]⁺: 399.1584; found: 399.1586.
Alternative Synthetic Routes
One-Pot Amination-Sulfonylation
A streamlined approach combines amination and sulfonylation in a single pot. Chloroquinoxaline, butylamine, and tosyl chloride are reacted sequentially in DCM with pyridine as the base. This method reduces purification steps but requires precise stoichiometric control to avoid over-sulfonylation.
Solid-Phase Synthesis
Recent advances utilize polymer-supported reagents for high-throughput synthesis. For example, chloroquinoxaline immobilized on Wang resin undergoes amination and sulfonylation, followed by cleavage to yield the target compound.
Yield Optimization and Challenges
| Step | Reagents/Conditions | Yield (%) | Challenges |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 6 h | 82–85 | Handling corrosive POCl₃ |
| Amination | Butylamine, TEA, ethanol, 8 h | 75–80 | Competing side reactions at N1 position |
| Sulfonylation | Tosyl chloride, pyridine, DCM | 80–82 | Moisture sensitivity |
Chemical Reactions Analysis
Types of Reactions
N-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
The compound N-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry. This article highlights its significant applications, supported by data tables and case studies.
Anticancer Activity
This compound has shown potential as an anticancer agent. Research indicates that compounds with quinoxaline structures can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation.
Case Study
A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner. The mechanism of action was linked to the inhibition of specific kinases involved in cancer cell survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Its sulfonamide group enhances its efficacy by targeting bacterial folate synthesis.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Neurological Applications
Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer’s.
Findings
In vitro assays revealed that the compound could mitigate oxidative stress and reduce neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes such as carbonic anhydrase and certain kinases, which are crucial for various biological processes.
Results
Inhibition assays indicated that this compound exhibited competitive inhibition with IC50 values comparable to established inhibitors .
Drug Development
Due to its favorable pharmacological properties, this compound serves as a lead structure in drug development programs aimed at creating more potent derivatives with enhanced bioavailability and reduced toxicity.
Mechanism of Action
The mechanism of action of N-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Toxicity Considerations
Biological Activity
N-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific protein kinases. This article will explore its biological activity, mechanisms of action, and relevant research findings.
The compound primarily functions as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial in various cellular processes including metabolism, cell growth, and survival. Dysregulation of PI3K signaling is often implicated in cancer and other diseases. By inhibiting this pathway, this compound may help in controlling tumor growth and proliferation .
Biological Activity Overview
- Inhibition of PI3K : The compound has been shown to inhibit PI3K activity, which is associated with various malignancies such as ovarian and breast cancer. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Potential Anti-inflammatory Effects : Some studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammatory responses .
Table 1: Summary of Biological Activities
Case Studies
- Cancer Cell Line Studies : In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines by inducing G0/G1 phase arrest and promoting apoptosis. For example, in studies involving ovarian cancer cells, the compound showed significant growth inhibition at concentrations around 10 µM .
- Animal Models : Preclinical trials using xenograft models have indicated that oral administration of the compound resulted in marked tumor regression in mice bearing human tumor xenografts. The effectiveness was attributed to its ability to inhibit key signaling pathways involved in tumor growth and survival .
Q & A
Q. What are the key steps and challenges in synthesizing N-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including sulfonation and nucleophilic substitution. Key reagents include chlorosulfonic acid and sodium hydroxide. Reaction conditions (temperature, solvent polarity, reaction time) must be tightly controlled to optimize yield and purity. For example, refluxing in alcohol solvents is critical for coupling intermediates like anthranilic acids with sulfonamide derivatives . Challenges include avoiding side reactions (e.g., over-sulfonation) and ensuring regioselectivity during quinoxaline functionalization.
Q. How is the molecular structure of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation relies on NMR spectroscopy (e.g., , ) and mass spectrometry (ESI-MS). Key spectral features include:
- : Peaks for sulfonamide protons (~7.50 ppm, DMSO-d6) and aromatic protons in the quinoxaline core (7.55–8.33 ppm) .
- : Signals for sulfonamide carbons (~140–147 ppm) and carbonyl groups (~160–177 ppm) .
Elemental analysis further validates purity.
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : The compound is a sulfonamide derivative with a quinoxaline core, making it a candidate for enzyme inhibition studies (e.g., carbonic anhydrase, kinase pathways). Its structural analogs show activity in modulating signaling pathways, though specific targets require validation via biochemical assays (e.g., IC50 determination) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict optimal conditions (solvent, temperature) and intermediates. For example, ICReDD’s approach combines computational modeling with experimental feedback to reduce trial-and-error in reaction design . This is critical for minimizing side products in multi-step syntheses.
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., butylamino vs. chloroanilino groups) on enzyme inhibition .
- Kinetic Studies : Measure binding affinities (e.g., ) to distinguish competitive vs. non-competitive inhibition mechanisms .
- Crystallography : Resolve 3D binding modes using protein-ligand co-crystal structures to explain discrepancies .
Q. How does solvent polarity influence the reactivity of the sulfonamide group in this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) stabilize sulfonamide deprotonation, enhancing nucleophilicity for substitution reactions. In contrast, non-polar solvents favor protonated forms, reducing reactivity. Solvent effects are quantified via Hammett plots or Kamlet-Taft parameters .
Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Enzyme Assays : Use fluorogenic substrates or stopped-flow kinetics to monitor real-time inhibition.
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm interaction specificity.
- Mutagenesis Studies : Modify enzyme active sites to test hydrogen bonding or steric effects .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility and stability?
- Methodological Answer :
- Solubility Screening : Test in buffered solutions (pH 2–12) and co-solvents (e.g., PEG-400) to identify stable formulations.
- Accelerated Stability Studies : Use HPLC to track degradation products under stress conditions (heat, light) .
Research Tools and Techniques
Q. Which analytical techniques are essential for characterizing reaction intermediates?
- Methodological Answer :
- LC-MS/MS : Identifies transient intermediates with high sensitivity.
- FT-IR Spectroscopy : Tracks functional group transformations (e.g., sulfonation, amine alkylation) .
Ethical and Compliance Considerations
Q. What regulatory guidelines apply to preclinical studies involving this compound?
- Methodological Answer :
- FDA Compliance : Follow ICH guidelines for stability testing (Q1A) and impurity profiling (Q3A).
- Ethical Review : Ensure protocols for animal/human cell studies are approved by institutional review boards (IRBs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
